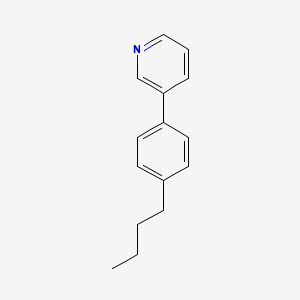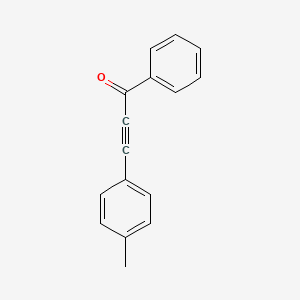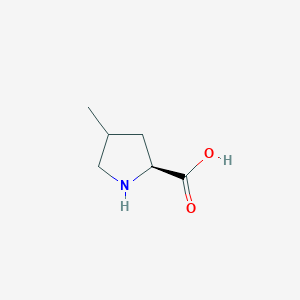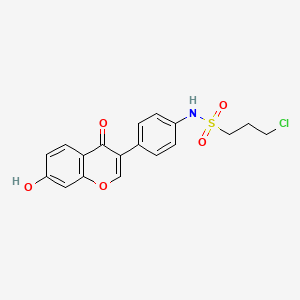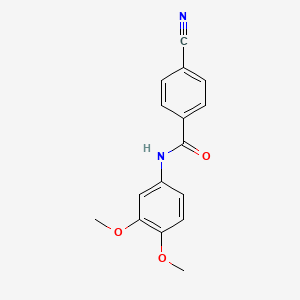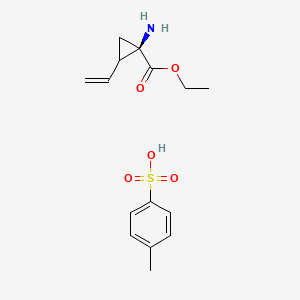![molecular formula C12H15NO3 B14113899 Ethyl 2-[methyl(phenyl)carbamoyl]acetate](/img/structure/B14113899.png)
Ethyl 2-[methyl(phenyl)carbamoyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methyl group attached to a phenyl ring, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with methyl aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes nucleophilic addition to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as amides or nitriles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or primary amines .
Applications De Recherche Scientifique
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It may also interact with enzymes or receptors in biological systems, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the amino and phenyl groups.
Methyl benzoate: Contains a phenyl ring and ester group but differs in the position and type of substituents.
Ethyl propanoate: Another ester with a simpler structure and different reactivity profile
Uniqueness
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate is unique due to the presence of both an amino group and a phenyl ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
ethyl 3-(N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)9-11(14)13(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clé InChI |
XICGVJRXCRHHGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


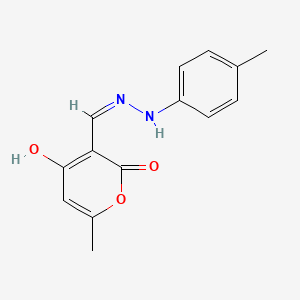
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)
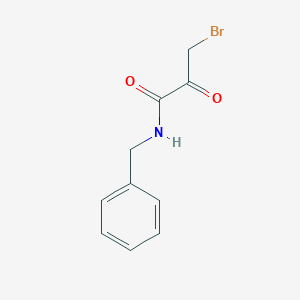
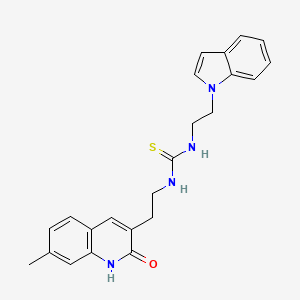
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14113844.png)
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14113846.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14113848.png)
